molecular formula C21H20N4O3S B2663621 (E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 376373-81-8

(E)-5-(3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2663621
CAS No.: 376373-81-8
M. Wt: 408.48
InChI Key: PPOLVAWXXDEDIP-XMHGGMMESA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H20N4O4S, and its molecular weight is 424.48. The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in different solvents.

Future Directions

The potential biological activities of this compound could make it a subject of interest for future research. Studies could be conducted to investigate its synthesis, its physical and chemical properties, its reactivity, and its potential uses in medicine or other fields .

Properties

IUPAC Name

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-4-2-6-17(12-15)23-8-10-24(11-9-23)21-22-20(26)19(29-21)14-16-5-3-7-18(13-16)25(27)28/h2-7,12-14H,8-11H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOLVAWXXDEDIP-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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